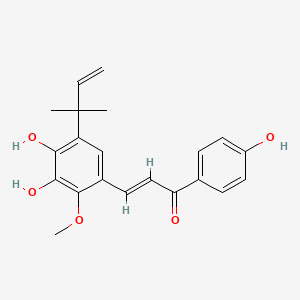

3-Hydroxylicochalcone A

Description

Properties

Molecular Formula |

C21H22O5 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

(E)-3-[3,4-dihydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C21H22O5/c1-5-21(2,3)16-12-14(20(26-4)19(25)18(16)24)8-11-17(23)13-6-9-15(22)10-7-13/h5-12,22,24-25H,1H2,2-4H3/b11-8+ |

InChI Key |

WECAUVIWKBEGRA-DHZHZOJOSA-N |

Isomeric SMILES |

CC(C)(C=C)C1=C(C(=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)O)O |

Canonical SMILES |

CC(C)(C=C)C1=C(C(=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxychalcone

Disclaimer: The compound "3-Hydroxylicochalcone A" is not a standard chemical name found in the scientific literature. This guide pertains to the synthesis and characterization of a plausible and well-documented structural analog, (E)-1-phenyl-3-(3-hydroxyphenyl)prop-2-en-1-one , commonly known as 3-Hydroxychalcone . This compound fits the requested nomenclature and serves as a representative model for this class of molecules.

Introduction

Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. They are abundant in nature and serve as precursors for other flavonoids. 3-Hydroxychalcone (C₁₅H₁₂O₂) is a key scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comprehensive overview of its synthesis via the Claisen-Schmidt condensation and its structural characterization using modern analytical techniques.

Synthesis Pathway

The synthesis of 3-Hydroxychalcone is most commonly achieved through a base-catalyzed Claisen-Schmidt condensation. This reaction involves the aldol condensation of acetophenone with 3-hydroxybenzaldehyde, followed by dehydration to yield the α,β-unsaturated ketone structure.[1][2]

References

Isolating 3-Hydroxylicochalcone A: A Technical Guide for Researchers

An In-depth Overview of Plant Sources, Extraction Protocols, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of 3-Hydroxylicochalcone A, a bioactive flavonoid, from its natural plant sources. This document details the primary plant origins, outlines robust experimental protocols for extraction and purification, presents quantitative data for comparative analysis, and provides spectroscopic data for characterization. Furthermore, a key signaling pathway influenced by related chalcones is illustrated to provide context for its potential pharmacological applications.

Introduction to this compound

This compound is a retrochalcone, a specific type of flavonoid, that has garnered interest within the scientific community for its potential therapeutic properties. Found primarily in the roots of certain members of the Glycyrrhiza genus, this compound, alongside its close analogue licochalcone A, is investigated for its anti-inflammatory, anti-bacterial, and anti-tumor activities. This guide focuses on the practical aspects of isolating this valuable natural product for research and development purposes.

Plant Sources

The principal plant source for the isolation of this compound is Glycyrrhiza inflata, one of the three main species of licorice. While other species of licorice, such as Glycyrrhiza glabra and Glycyrrhiza uralensis, are rich in other flavonoids, Glycyrrhiza inflata is particularly distinguished by its significant content of licochalcones, including this compound. Additionally, this compound has been identified in soybean (Glycine max), offering an alternative botanical source.

Experimental Protocols for Isolation

The isolation of this compound from plant material is a multi-step process involving extraction followed by purification. The following protocols are based on established methodologies for isolating chalcones from Glycyrrhiza species.

Extraction

Objective: To extract a crude mixture of compounds, including this compound, from the dried plant material.

Protocol: Ethanol Extraction

-

Preparation of Plant Material: The roots of Glycyrrhiza inflata are dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered root material is macerated in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v). The mixture is then subjected to sonication for 30 minutes to enhance extraction efficiency.

-

Filtration and Concentration: The mixture is filtered to remove solid plant debris. The resulting ethanol extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

Objective: To isolate this compound from the crude extract using chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) is a particularly effective method for separating chalcones from licorice extracts.

Protocol: High-Speed Counter-Current Chromatography (HSCCC)

-

Preparation of Two-Phase Solvent System: A two-phase solvent system is prepared by mixing n-hexane, chloroform, methanol, and water. A common ratio for the separation of related licochalcones is 5:6:3:2 (v/v/v/v). The mixture is thoroughly shaken and allowed to equilibrate until two distinct phases are formed. The upper and lower phases are then separated for use.

-

HSCCC Instrument Setup: The HSCCC coil is first entirely filled with the stationary phase (typically the upper phase). The apparatus is then rotated at a specific speed, commonly around 800 rpm.

-

Sample Injection: The crude extract is dissolved in a small volume of the two-phase solvent system and injected into the HSCCC instrument.

-

Elution and Fraction Collection: The mobile phase (typically the lower phase) is pumped through the coil at a defined flow rate (e.g., 1.8 mL/min). The effluent is monitored by a UV detector, and fractions are collected based on the resulting chromatogram.

-

Analysis of Fractions: The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Final Purification: Fractions containing the target compound are pooled and may be subjected to a second purification step, such as preparative HPLC, to achieve high purity.

Quantitative Data

The yield and purity of isolated chalcones can vary depending on the plant source and the isolation method employed. The following table summarizes representative quantitative data for the isolation of licochalcone A, a closely related compound, which can serve as a benchmark for the isolation of this compound.

| Parameter | High-Speed Counter-Current Chromatography (HSCCC) |

| Plant Source | Glycyrrhiza inflata |

| Starting Material | 70 mg of crude ethanol extract |

| Solvent System | n-hexane-chloroform-methanol-water (5:6:3:2, v/v) |

| Yield of Licochalcone A | 8 mg (11.4% w/w from crude extract) |

| Purity of Licochalcone A | 99.1% (determined by HPLC) |

Characterization of this compound

Once isolated, the structure and purity of this compound are confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the isolated compound. The following are representative chemical shifts for chalcone structures.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Chalcones

| ¹H NMR (in CDCl₃) | Chemical Shift (δ, ppm) | ¹³C NMR (in CDCl₃) | Chemical Shift (δ, ppm) |

| H-α | ~7.4 | C-α | ~122 |

| H-β | ~7.8 | C-β | ~145 |

| Aromatic Protons | 6.5 - 8.0 | Aromatic Carbons | 115 - 165 |

| Hydroxyl Protons | Variable | Carbonyl Carbon | ~192 |

Note: Specific assignments for this compound should be confirmed by 2D NMR experiments.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isolated compound, further confirming its identity. For hydroxychalcones, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common techniques. The fragmentation pattern can provide information about the substitution on the aromatic rings.

Visualization of Workflow and Biological Context

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Glycyrrhiza inflata.

Spectroscopic Scrutiny of 3-Hydroxylicochalcone A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Analysis

The structural elucidation of chalcones relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The following tables summarize the expected and observed spectral data for hydroxy-substituted chalcones, providing a robust framework for the analysis of 3-Hydroxylicochalcone A.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Table 1: ¹H NMR Spectroscopic Data of Representative Hydroxychalcones

| Proton | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) |

| H-α | 7.15 - 8.23 | d | 15.0 - 16.1 |

| H-β | 7.45 - 8.07 | d | 15.0 - 16.1 |

| Aromatic-H | 6.80 - 8.10 | m, d, dd | 7.0 - 9.0 |

| Phenolic-OH | 10.41 - 13.23 | s (br) | - |

Note: Data compiled from representative hydroxychalcones.[1]

Table 2: ¹³C NMR Spectroscopic Data of Representative Hydroxychalcones

| Carbon | Chemical Shift (δ, ppm) Range |

| C=O | 186.6 - 196.8 |

| C-α | 116.1 - 128.1 |

| C-β | 136.9 - 145.4 |

| Aromatic C | 110.6 - 158.7 |

| Aromatic C-OH | 163.5 - 163.6 |

Note: Data compiled from representative hydroxychalcones.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

Table 3: Mass Spectrometry Fragmentation Data of Representative Hydroxychalcones

| Ion | m/z (relative abundance) | Fragmentation Pathway |

| [M+H]⁺ | 225 (base peak) | Protonated molecule |

| [M-H]⁻ | 223 (base peak) | Deprotonated molecule |

| [M+H-H₂O]⁺ | 207 | Loss of a water molecule |

| [M+H-CO]⁺ | 197 | Loss of carbon monoxide |

| [M-H-CO]⁻ | 195 | Loss of carbon monoxide |

Note: Data for 3'-hydroxychalcone.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data of Representative Hydroxychalcones

| Functional Group | Wavenumber (cm⁻¹) Range | Intensity |

| O-H (phenolic) | 3200 - 3550 | Strong, Broad |

| C-H (aromatic) | 3010 - 3100 | Medium |

| C=O (α,β-unsaturated ketone) | 1635 - 1660 | Strong |

| C=C (alkene) | 1580 - 1625 | Medium to Strong |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O (phenol) | 1150 - 1250 | Strong |

Note: Data compiled from representative hydroxychalcones.[1][4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified chalcone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a proton frequency of 400 MHz or higher.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-15 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).

-

Spectral width: 0-220 ppm.

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a stock solution of the purified chalcone at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the ionization source.

Instrumentation and Data Acquisition:

-

Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

-

ESI-MS (Positive and Negative Ion Modes):

-

Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.

-

Capillary voltage: 3-5 kV.

-

Nebulizing gas (N₂): Flow rate and pressure optimized for stable spray.

-

Drying gas (N₂): Temperature set to 250-350 °C.

-

Mass range: m/z 50-500.

-

-

Tandem MS (MS/MS):

-

Select the precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻) in the first mass analyzer.

-

Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon, nitrogen).

-

Analyze the resulting product ions in the second mass analyzer.

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

KBr Pellet Method:

-

Grind 1-2 mg of the dry chalcone sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Collection:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Signaling Pathways

Chalcones have been shown to modulate various signaling pathways implicated in cellular processes such as inflammation and cell survival. The PI3K/Akt and NF-κB pathways are key targets.[3]

Caption: Putative signaling pathway modulated by this compound, targeting PI3K/Akt and NF-κB.

References

- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and detailed spectroscopic characterization of various hydroxy-functionalized fluorescent chalcones: A combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Licochalcone A: Physicochemical Properties, Biological Activities, and Experimental Protocols

A Note on Nomenclature: The compound "3-Hydroxylicochalcone A" is not a recognized chemical entity in the scientific literature. This guide provides a comprehensive overview of Licochalcone A, a closely related and extensively studied chalconoid of significant interest to researchers in drug discovery and development.

Licochalcone A is a prominent chalcone found in the roots of licorice plants (Glycyrrhiza species), notably Glycyrrhiza inflata and Glycyrrhiza glabra.[1][2][3] It has garnered substantial attention for its diverse pharmacological activities, making it a valuable lead compound in medicinal chemistry. This technical guide offers an in-depth exploration of its physical and chemical properties, biological functions, and relevant experimental methodologies.

Physicochemical Properties

Licochalcone A is a yellow crystalline powder.[4] Its core structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2][5] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (E)-3-[4-hydroxy-2-methoxy-5-(3-methylbut-2-en-1-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one | [3] |

| Molecular Formula | C₂₁H₂₂O₄ | [1][6][7] |

| Molecular Weight | 338.4 g/mol | [6][7] |

| CAS Number | 58749-22-7 | [6][7] |

| Appearance | Yellow acicular crystals or powder | [4] |

| Solubility | Insoluble in water; soluble in organic solvents such as methanol, ethanol, DMSO, ether, and chloroform.[4][7] | [4][7] |

| UV Absorption (λmax) | 212, 252, 315, 377 nm | [7] |

Biological Activities and Signaling Pathways

Licochalcone A exhibits a broad spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects.[2][4]

2.1. Anti-inflammatory Activity: Licochalcone A exerts its anti-inflammatory effects by modulating several key signaling pathways. It has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), thereby reducing inflammation.[3] Furthermore, it can inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.[6][8]

2.2. Anticancer Activity: The anticancer properties of Licochalcone A are attributed to its ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines.[1][7][9] It has been reported to inhibit the phosphatidylinositol-3-kinase/Akt/mammalian target of rapamycin (PI3K/Akt/mTOR) signaling pathway, a critical regulator of cell growth and survival.[6]

2.3. Antioxidant Activity: Licochalcone A demonstrates antioxidant properties by scavenging free radicals and upregulating the expression of antioxidant enzymes through the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6]

2.4. Antimicrobial Activity: This chalcone has shown efficacy against a range of microorganisms, including bacteria and parasites.[1][7]

Below is a diagram illustrating the key signaling pathways modulated by Licochalcone A.

Experimental Protocols

The following sections outline general methodologies for the synthesis and characterization of chalcones, which are applicable to Licochalcone A and its derivatives.

3.1. General Synthesis of Chalcones via Claisen-Schmidt Condensation:

The Claisen-Schmidt condensation is a widely used method for synthesizing chalcones.[10][11][12] It involves the base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.

Materials:

-

Substituted acetophenone

-

Substituted benzaldehyde

-

Ethanol

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

-

Stirring apparatus

-

Round-bottom flask

-

Filtration apparatus

Procedure:

-

Dissolve the substituted acetophenone in ethanol in a round-bottom flask.

-

Add the substituted benzaldehyde to the solution.

-

While stirring, slowly add the aqueous NaOH or KOH solution dropwise.

-

Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid.

-

Collect the precipitated chalcone by filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

3.2. Characterization Techniques:

The synthesized chalcones are typically characterized using a combination of spectroscopic and analytical techniques.

-

Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the product.

-

Melting Point: A sharp melting point range indicates a high degree of purity.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) and carbon-carbon double bond (C=C) of the enone system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

This guide provides a foundational understanding of Licochalcone A for researchers. Further investigation into its diverse biological activities and the development of optimized synthetic protocols will continue to be areas of active research.

References

- 1. Licochalcone A - Wikipedia [en.wikipedia.org]

- 2. Biological Effects of Licochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Licochalcone A | 58749-22-7 | Benchchem [benchchem.com]

- 4. Licochalcone A(58749-22-7) [ccplantextract.com]

- 5. researchgate.net [researchgate.net]

- 6. Licochalcone A | C21H22O4 | CID 5318998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Licochalcone A [chenlvherbs.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. periodicos.ufms.br [periodicos.ufms.br]

Navigating the Preclinical Path of 3-Hydroxylicochalcone A: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxylicochalcone A, a chalcone derivative, has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties. As with any promising drug candidate, a thorough understanding of its physicochemical properties is paramount for successful preclinical and clinical development. This technical guide provides an in-depth overview of the solubility and stability of this compound, offering crucial data for formulation development, analytical method validation, and predicting its in vivo behavior. This document summarizes available data, details essential experimental protocols, and visualizes key cellular pathways potentially modulated by this compound.

Core Data Summary

Quantitative data on the solubility and stability of this compound is not extensively available in the public domain. The following tables present data for structurally related chalcones to provide a foundational understanding and comparative reference.

Table 1: Solubility of Structurally Related Chalcones

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| Unsubstituted Chalcone Dibromide | Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | N/A |

| 4'-Hydroxychalcone | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Not Specified | ≥ 2.08 mg/mL | N/A |

| Various Substituted Chalcones | Ethanol | Elevated | Soluble (for recrystallization) | N/A |

Note: This data is for related compounds and should be used as a directional guide. Experimental determination of the solubility of this compound is highly recommended.

Table 2: Stability of Phenolic Compounds under Stress Conditions

| Compound Family | Stress Condition | Key Observations | Reference |

| Phenolic Compounds | Elevated Temperature (70°C) | Some compounds, including certain flavonoids, were found to be unstable. | N/A |

| Phenolic Compounds | pH | More stable under acidic pH conditions. | N/A |

| Licochalcone A | Not Specified | Has been the subject of numerous stability and bioactivity studies, indicating a degree of stability required for experimental evaluation. | N/A |

Note: This table provides general stability characteristics of phenolic compounds. Specific stability-indicating studies for this compound are necessary.

Experimental Protocols

Determination of Aqueous and Solvent Solubility (Shake-Flask Method)

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.

Materials:

-

This compound (crystalline powder)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, DMSO, Acetonitrile)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method for this compound

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C and 37°C).

-

Shake the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

After reaching equilibrium, allow the vials to stand undisturbed for at least 2 hours to permit the settling of excess solid.

-

Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, the sample should be filtered through a 0.22 µm syringe filter or centrifuged at high speed (e.g., 10,000 rpm for 15 minutes) and the supernatant collected.

-

Quantify the concentration of this compound in the clear supernatant using a validated HPLC method.

-

The experiment should be performed in triplicate for each solvent and temperature.

Forced Degradation and Stability-Indicating Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.

1. Hydrolytic Degradation:

-

Acidic Conditions: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 72 hours).

-

Basic Conditions: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Neutral Conditions: Dissolve this compound in purified water and reflux or incubate at a controlled temperature.

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC to determine the extent of degradation and identify any degradation products.

2. Oxidative Degradation:

-

Procedure: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Protect the solution from light and incubate at room temperature for a defined period.

-

Analysis: Analyze samples by HPLC at various time points to monitor degradation.

3. Thermal Degradation:

-

Procedure: Place the solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a specified duration.

-

Analysis: Dissolve the heat-stressed solid in a suitable solvent and analyze by HPLC.

4. Photolytic Degradation:

-

Procedure: Expose a solution of this compound and the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: Analyze both the light-exposed and control samples by HPLC.

Analytical Method: A stability-indicating HPLC method must be developed and validated. This method should be capable of separating the intact this compound from all potential degradation products, process impurities, and excipients. A typical starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid. Detection is typically performed using a UV detector at the λmax of this compound.

Visualizations: Signaling Pathways and Experimental Workflows

Based on studies of the closely related compound, Licochalcone A, this compound is hypothesized to modulate key signaling pathways involved in inflammation and cancer.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Caption: Proposed modulation of NF-κB and Nrf2 pathways by this compound.

Caption: General experimental workflow for solubility and stability testing.

Conclusion

While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, this guide provides a robust framework for its investigation. The detailed protocols for solubility and stability assessment, based on established methodologies for chalcones and phenolic compounds, offer a clear path for researchers to generate the necessary data for drug development. Furthermore, the potential modulation of critical signaling pathways, such as PI3K/Akt/mTOR, NF-κB, and Nrf2, highlights the therapeutic promise of this compound and underscores the importance of further research into its mechanism of action. The systematic approach outlined herein will be instrumental in advancing this compound through the preclinical development pipeline.

The Core Mechanism of Action of 3-Hydroxylicochalcone A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxylicochalcone A, a specialized chalcone derived from licorice species, is emerging as a compound of significant interest in pharmacological research. Its diverse bioactivities, including anti-inflammatory, anticancer, and antimicrobial effects, are attributed to its ability to modulate multiple key cellular signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support further research and drug development endeavors.

I. Anti-Inflammatory and Immunomodulatory Effects

This compound exerts potent anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response. Its mechanism primarily involves the inhibition of pro-inflammatory mediators and the modulation of immune cell function.

A. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to suppress this pathway through several mechanisms:

-

Inhibition of IκBα Phosphorylation and Degradation: By preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, this compound sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus.[1]

-

Suppression of p65 Nuclear Translocation: This cytoplasmic sequestration effectively blocks the transcriptional activity of NF-κB, leading to a downregulation of pro-inflammatory genes.[1]

-

Reduced Expression of Pro-inflammatory Cytokines and Enzymes: Consequently, the production of key inflammatory mediators such as TNF-α, IL-1β, IL-6, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) is significantly diminished.[2][3]

B. Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in cellular responses to external stimuli, including inflammation. This compound modulates MAPK signaling, although the effects can be cell-type specific:

-

Inhibition of p38 MAPK and ERK1/2 Phosphorylation: In many inflammatory models, this compound has been observed to decrease the phosphorylation and activation of p38 MAPK and Extracellular signal-Regulated Kinase (ERK) 1/2.[4] This inhibition contributes to the suppression of inflammatory responses.

-

Context-Dependent JNK Activation: The effect on c-Jun N-terminal Kinase (JNK) appears to be more variable, with some studies reporting activation, suggesting a complex regulatory role.

C. Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical defense mechanism against oxidative stress. This compound can activate this pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to mitigate oxidative damage associated with inflammation.[2]

D. Inhibition of Ion Channels in T-Lymphocytes

Recent studies have highlighted the role of this compound in modulating ion channels in immune cells. It has been shown to inhibit ORAI1, Kv1.3, and KCa3.1 channels in T-lymphocytes, which are crucial for their activation and proliferation. This action contributes to its immunosuppressive effects.

Quantitative Data: Anti-Inflammatory Activity

| Compound | Target | Assay | Cell Line/Model | IC50 Value | Reference |

| Licochalcone A | ORAI1 Channel | Electrophysiology | Jurkat T-cells | 2.97 ± 1.217 µM | |

| Licochalcone A | Kv1.3 Channel | Electrophysiology | Jurkat T-cells | 0.83 ± 1.222 µM | |

| Licochalcone A | KCa3.1 Channel | Electrophysiology | Jurkat T-cells | 11.21 ± 1.07 µM |

II. Anticancer Activity

This compound demonstrates significant potential as an anticancer agent by inducing cell cycle arrest and apoptosis, and by inhibiting tumor cell proliferation and metastasis.

A. Induction of Cell Cycle Arrest

This compound can halt the progression of the cell cycle, primarily at the G1 or G2/M phase, depending on the cancer cell type.[5][6] This is achieved by:

-

Downregulation of Cyclins and Cyclin-Dependent Kinases (CDKs): It reduces the expression of key cell cycle regulators such as Cyclin D1, Cyclin E, CDK2, and CDK4.[5][7]

-

Upregulation of CDK Inhibitors: An increase in the expression of CDK inhibitors like p21WAF1/CIP1 has been observed.[1]

B. Induction of Apoptosis

A primary mechanism of the anticancer activity of this compound is the induction of programmed cell death, or apoptosis. This is mediated through both intrinsic and extrinsic pathways:

-

Generation of Reactive Oxygen Species (ROS): The compound can induce the production of ROS within cancer cells, leading to oxidative stress and triggering apoptotic signaling.[1]

-

Mitochondrial Pathway (Intrinsic): It disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[1][6] This activates the caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to PARP cleavage and cell death.[1][8]

-

Modulation of Bcl-2 Family Proteins: this compound alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[1][5]

-

Death Receptor Pathway (Extrinsic): Activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway.[1]

C. Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that promotes tumor cell survival and proliferation. This compound has been shown to inhibit the STAT3 signaling pathway, contributing to its anticancer effects.[6]

Quantitative Data: Anticancer Activity

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Licochalcone A | U2OS (Osteosarcoma) | MTT Assay | ~40 µM | [8] |

| Licochalcone A | HOS (Osteosarcoma) | MTT Assay | ~50 µM | [8] |

| Licochalcone A | 143B (Osteosarcoma) | MTT Assay | ~35 µM | [8] |

| Licochalcone A | MG-63 (Osteosarcoma) | MTT Assay | ~45 µM | [8] |

| Licochalcone A | SKOV3 (Ovarian Cancer) | CCK-8 Assay | ~20 µM | [6] |

III. Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against various pathogens.

A. Antibacterial Action

The primary antibacterial mechanism of this compound involves the disruption of the bacterial cell membrane, leading to increased permeability and subsequent cell death. It is particularly effective against Gram-positive bacteria.[9]

B. Antifungal and Antiviral Effects

While less extensively studied, this compound and related chalcones have also demonstrated antifungal and antiviral properties, suggesting a broader antimicrobial potential.

Quantitative Data: Antimicrobial Activity

| Compound | Microorganism | Assay | MIC Value (µg/mL) | Reference |

| Licochalcone C | MSSA | Broth Microdilution | 12.5 | [9] |

| Licochalcone C | MRSA | Broth Microdilution | 12.5 | [9] |

| Licochalcone C | Helicobacter pylori | Broth Microdilution | 25 | [9] |

| Licochalcone C | Mycobacterium species | Broth Microdilution | 36.2–125 | [9] |

IV. Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway Diagrams (DOT Language)

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Modulation of the MAPK signaling pathway by this compound.

References

- 1. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Licochalcone A-Induced Apoptosis Through the Activation of p38MAPK Pathway Mediated Mitochondrial Pathways of Apoptosis in Human Osteosarcoma Cells In Vitro and In Vivo [mdpi.com]

- 9. mdpi.com [mdpi.com]

The Therapeutic Potential of Hydroxychalcones: A Technical Guide to Their Biological Activities

Prefatory Note: This document provides an in-depth overview of the biological activities of hydroxychalcones, with a primary focus on Licochalcone A. Extensive literature searches did not yield specific data for a compound precisely named "3-Hydroxylicochalcone A." Therefore, this guide synthesizes the significant body of research available on the closely related and extensively studied Licochalcone A and other relevant hydroxychalcones to provide a valuable resource for researchers, scientists, and drug development professionals.

Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system connecting two aromatic rings. These compounds, found abundantly in plants, serve as precursors for all flavonoids and have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. This guide explores the key therapeutic properties of hydroxychalcones, detailing their mechanisms of action, summarizing quantitative data, and outlining the experimental protocols used to elucidate these activities.

Anticancer Activity

Hydroxychalcones, particularly Licochalcone A (LCA), have demonstrated significant potential as anticancer agents. Their activity stems from multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways involved in cancer cell proliferation and survival.

Mechanisms of Action

Licochalcone A exerts its anticancer effects by targeting various molecular pathways. It has been shown to induce apoptosis in a range of cancer cells, including those of the bladder, ovaries, and nasopharynx. This programmed cell death is often initiated through the mitochondrial pathway. Furthermore, LCA can arrest the cell cycle, primarily at the G2/M phase, thereby inhibiting tumor cell proliferation. Key signaling pathways modulated by LCA include the p38/JNK/ERK, STAT3, and Akt pathways. For instance, in ovarian cancer cells, LCA has been found to inhibit the phosphorylation and expression of STAT3, a protein often hyperactivated in cancer.

Quantitative Data: Anticancer Efficacy

The cytotoxic effects of Licochalcone A and other hydroxychalcones have been quantified across numerous cancer cell lines, with IC50 values indicating their potency.

| Compound | Cancer Type | Cell Line(s) | IC50 Value (µM) | Reference |

| Licochalcone A | Bladder Cancer | T24, 5637 | 20 - 60 µg/mL | [1] |

| Ovarian Cancer | SKOV3 | ~10 - 25 µM | [2] | |

| Gastric Cancer | BGC-823 | 20 - 100 µg/mL | [1] | |

| Oral Cancer | HSC4, HN22 | 10 - 40 µg/mL | [1] | |

| Novel Chalcone Derivative | Liver Cancer | HepG2 | 0.9 µM | [3] |

Signaling Pathway Visualization

The following diagram illustrates the inhibition of the STAT3 signaling pathway by Licochalcone A in cancer cells, a key mechanism for its anticancer activity.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Licochalcone A) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Hydroxychalcones have demonstrated potent anti-inflammatory properties, primarily by modulating the NF-κB and Nrf2 signaling pathways.

Mechanisms of Action

Licochalcone A mitigates inflammatory responses by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6.[4][5] A primary mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) pathway. LCA can prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking NF-κB's translocation to the nucleus and subsequent transcription of inflammatory genes.[1][3] Concurrently, Licochalcone A can activate the Nrf2 pathway, a critical regulator of cellular antioxidant responses, which in turn can suppress inflammation.[1][5]

Quantitative Data: Anti-inflammatory Efficacy

The anti-inflammatory activity of various hydroxychalcones has been measured by their ability to inhibit key inflammatory markers.

| Compound | Model | Target/Marker | IC50 Value (µM) | Reference |

| 2'-hydroxy-3,4,5-trimethoxychalcone | LPS-activated BV-2 microglial cells | Nitric Oxide (NO) Production | 2.26 | [5] |

| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone | LPS-activated BV-2 microglial cells | Nitric Oxide (NO) Production | 1.10 | [5] |

| Unnamed Hydroxychalcone | Rat Neutrophils (fMLP/CB stimulated) | β-glucuronidase Release | 1.6 | [6] |

| Unnamed Hydroxychalcone | Rat Neutrophils (fMLP/CB stimulated) | Lysozyme Release | 1.4 | [6] |

| 2',5'-dialkoxychalcone | LPS-stimulated N9 microglial cells | Nitric Oxide (NO) Production | 0.7 | [6] |

Signaling Pathway Visualization

The diagram below depicts how Licochalcone A suppresses the NF-κB inflammatory pathway.

Experimental Protocol: Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

Antimicrobial Activity

Hydroxychalcones have shown promising activity against a range of microorganisms, including drug-resistant bacteria.

Mechanisms of Action

Licochalcone A is particularly effective against Gram-positive bacteria, including various Bacillus species.[7][8] The lipophilic nature of chalcones is thought to facilitate their interaction with and disruption of the bacterial cell membrane, leading to increased permeability and inhibition of bacterial growth.[9] Notably, the antibacterial activity of Licochalcone A is stable under high-salt conditions and is resistant to proteases, making it a potentially useful agent in food preservation.[7][8]

Quantitative Data: Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Licochalcone A | Bacillus spp. | 2 - 3 | [7][8] |

| Licochalcone A | Bacillus subtilis | 3 | [7][8] |

| Licochalcone A | Gram-negative bacteria | > 50 | [7][8] |

| Sanjuanolide (a chalcone) | Staphylococcus aureus CMCC 26003 | 12.5 | [10] |

| Chalcone derivative 4c | Staphylococcus aureus CMCC 26003 | 12.5 | [10] |

Experimental Workflow Visualization

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Experimental Protocol: Broth Microdilution Assay

This method is used to determine the MIC of an antimicrobial agent.

-

Compound Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (broth + bacteria) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: After incubation, the wells are examined for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Antioxidant Activity

Hydroxychalcones possess antioxidant properties that help protect cells from damage caused by oxidative stress.

Mechanisms of Action

The antioxidant activity of chalcones like Licochalcone A involves multiple mechanisms. They can act via hydrogen atom transfer (HAT) or electron transfer (ET) to neutralize free radicals.[11][12] The presence and position of hydroxyl groups on the aromatic rings are crucial for this activity. Licochalcone A can also induce the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx1), further enhancing cellular defense against reactive oxygen species (ROS).[13]

Quantitative Data: Antioxidant Efficacy

The antioxidant capacity is often measured by the concentration required to scavenge 50% of free radicals (EC50).

| Compound | Assay | EC50 (µg/mL) | Reference |

| Licochalcone A | Cellular Antioxidant Activity (with PBS) | 46.29 ± 0.05 | [13] |

| Licochalcone A | Cellular Antioxidant Activity (without PBS) | 58.79 ± 0.05 | [13] |

Antioxidant Mechanism Visualization

This diagram illustrates the primary mechanisms by which chalcones exert their antioxidant effects.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the radical scavenging ability of a compound.

-

Reagent Preparation: A solution of DPPH radical in a solvent like methanol or ethanol is prepared. The solution has a deep violet color.

-

Sample Preparation: The test compound is dissolved and serially diluted to various concentrations.

-

Reaction: The test compound dilutions are mixed with the DPPH solution and incubated in the dark at room temperature for about 30 minutes.

-

Measurement: Antioxidants in the sample donate a hydrogen atom to the DPPH radical, reducing it to DPPH-H, which is colorless or pale yellow. The change in color is measured as a decrease in absorbance at a specific wavelength (typically 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH scavenging activity is calculated, and the EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.

Conclusion

Hydroxychalcones, exemplified by the extensively studied Licochalcone A, represent a promising class of natural compounds with a broad spectrum of pharmacological activities. Their ability to modulate multiple key signaling pathways makes them attractive candidates for the development of novel therapeutics for cancer, inflammatory diseases, and microbial infections. The data and protocols presented in this guide offer a comprehensive foundation for researchers and drug development professionals seeking to explore the therapeutic potential of these versatile molecules. Future research should focus on structure-activity relationship studies to optimize potency and selectivity, as well as preclinical and clinical investigations to translate these promising in vitro findings into effective therapies.

References

- 1. Licochalcone A: a review of its pharmacology activities and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity Antihelicobacter | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Therapeutic potential and action mechanisms of licochalcone B: a mini review [frontiersin.org]

- 5. Anti-Inflammatory Effects of Licochalcone A on IL-1β-Stimulated Human Osteoarthritis Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological Activity Anticontusive | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 11. 3'-Methyl-3-hydroxy-chalcone | C16H14O2 | CID 154673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. US3828030A - Chalcone derivatives and preparation thereof - Google Patents [patents.google.com]

- 13. Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Hydroxylicochalcone A: A Literature Review and Background

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxylicochalcone A is a prenylated chalcone belonging to the flavonoid family. Chalcones, characterized by their open-chain 1,3-diaryl-2-propen-1-one backbone, are known for a wide spectrum of pharmacological activities. This technical guide provides a comprehensive review of the known biological activities and mechanisms of action associated with the chalcone class, with a specific focus on the potential therapeutic applications of this compound. This document summarizes quantitative data for closely related compounds, details relevant experimental protocols, and visualizes key signaling pathways to serve as a foundational resource for research and development.

Chemical Properties

While extensive experimental data for this compound is limited in publicly accessible literature, its fundamental chemical properties can be derived from its structure.

| Property | Value |

| Molecular Formula | C₂₁H₂₂O₄ |

| Molecular Weight | 354.40 g/mol |

| IUPAC Name | (E)-3-(3-hydroxy-4-methoxyphenyl)-1-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)prop-2-en-1-one |

| Class | Chalcone, Flavonoid |

| Key Features | Prenyl group, Hydroxyl groups, α,β-unsaturated ketone system |

Biological Activities and Mechanisms of Action

Chalcones are well-documented as potent modulators of various cellular signaling pathways, contributing to their diverse biological effects. The primary activities of interest for chalcones like this compound include anti-inflammatory and antiparasitic actions.

Anti-inflammatory Activity

The anti-inflammatory effects of chalcones are largely attributed to their ability to suppress key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB is a pivotal transcription factor that governs the expression of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, freeing NF-κB to translocate to the nucleus and initiate gene transcription. Many chalcones exert their anti-inflammatory effects by inhibiting this cascade, particularly the IKK-mediated degradation of IκBα.[1][2]

Caption: Chalcone-mediated inhibition of the NF-κB signaling pathway.

The MAPK family, including p38, JNK, and ERK, regulates cellular responses to a variety of external stimuli.[3][4] In the context of inflammation, these kinases activate downstream transcription factors like AP-1, which collaborate with NF-κB to amplify the inflammatory response. Chalcones have been shown to inhibit the phosphorylation, and thus the activation, of p38 and JNK, leading to a reduction in the production of inflammatory mediators.[5]

Caption: Chalcone-mediated modulation of the MAPK signaling pathway.

Antiparasitic Activity

Chalcones have demonstrated significant potential as antiparasitic agents, with activity reported against various protozoan parasites. While specific data for this compound is not widely published, the activities of its parent compound, Licochalcone A, provide a strong rationale for investigation.

Licochalcone A has shown potent activity against both the promastigote (insect stage) and amastigote (mammalian stage) forms of Leishmania species. This activity suggests that its derivatives, including this compound, are promising candidates for antileishmanial drug discovery.

Table 1: In Vitro Antileishmanial Activity of Licochalcone A

| Target | Species | Stage | IC₅₀ (µM) |

| Licochalcone A | L. donovani | Promastigote | 0.6 - 1.2 |

| Licochalcone A | L. donovani | Amastigote | 0.1 - 0.4 |

| Licochalcone A | L. major | Promastigote | ~5.6 |

Note: Data is compiled from various sources for the parent compound Licochalcone A and serves as an illustrative reference.[5] Experimental values for this compound are required.

Chalcones have also been evaluated against Trypanosoma species, the causative agents of Chagas disease and African sleeping sickness.

Table 2: In Vitro Antitrypanosomal Activity of Chalcone Analogues

| Compound Class | Species | IC₅₀ Range (µM) |

| Naphthoquinones | T. cruzi | 0.5 - 10 |

| Hydroxychalcones | T. brucei rhodesiense | 1 - 20 |

Note: Data represents the general activity range for related compound classes. Specific evaluation of this compound is necessary.

Experimental Protocols

The following protocols are standard methodologies that can be employed to evaluate the biological activities of this compound.

General Experimental Workflow

A typical workflow for screening and characterizing a novel compound like this compound involves a multi-stage process from initial screening to mechanistic studies.

Caption: A general experimental workflow for evaluating a novel chalcone.

In Vitro Anti-inflammatory: Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow adherence.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for an additional 24 hours.

-

Nitrite Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to each well.

-

Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined using a sodium nitrite standard curve.

-

Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

In Vitro Anti-inflammatory: Egg Albumin Denaturation Assay

This method assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

-

Reaction Mixture Preparation: Prepare a 5 mL reaction mixture containing 0.2 mL of fresh hen's egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.

-

Control Preparation: A control mixture is prepared using 2 mL of distilled water instead of the test sample.

-

Incubation: Incubate all mixtures at 37°C for 15 minutes.

-

Heat Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

Measurement: After cooling, measure the absorbance (turbidity) of the mixtures at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = 100 × (1 - Abs_sample / Abs_control). An IC₅₀ value can be determined by plotting inhibition against concentration.

Conclusion and Future Directions

This compound belongs to a class of compounds with well-established anti-inflammatory and antiparasitic potential. Its structural features suggest it is likely to be a potent modulator of the NF-κB and MAPK signaling pathways. However, a notable gap exists in the literature regarding specific experimental validation and quantitative characterization of this particular molecule.

Future research should prioritize the direct evaluation of this compound using the standardized protocols outlined in this guide. Determining its specific IC₅₀ values against various parasite species and in anti-inflammatory models is a critical next step. Furthermore, detailed mechanistic studies are required to confirm its effects on key signaling proteins and to establish a comprehensive structure-activity relationship within the licochalcone family. Such data will be invaluable for advancing this promising compound in the drug development pipeline.

References

- 1. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medwinpublishers.com [medwinpublishers.com]

The Natural Occurrence of 3-Hydroxylicochalcone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxylicochalcone A is a retrochalcone, a subclass of flavonoids, characterized by a unique arrangement of its aromatic rings. While not as extensively studied as its close analog, licochalcone A, this compound has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its sources, quantification, isolation methodologies, and biosynthetic origins. The information is presented to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound, along with other retrochalcones, is primarily found in the plant genus Glycyrrhiza, commonly known as licorice. The species most recognized for producing these compounds is Glycyrrhiza inflata , a perennial herb native to China[1]. The roots and rhizomes of this plant are the principal sources from which these specialized metabolites are extracted[2].

While direct quantification of this compound is not extensively reported in the literature, data for the closely related and more abundant licochalcone A in Glycyrrhiza inflata can provide a valuable reference point for researchers. Metabolic engineering studies on G. inflata hairy roots have demonstrated the potential for significant accumulation of these valuable compounds.

Quantitative Analysis

Precise quantification of this compound in plant material is crucial for standardization and developmental purposes. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the method of choice for the analysis of flavonoids, including chalcones. While specific quantitative data for this compound is sparse, the following table summarizes the content of the related retrochalcone, licochalcone A, in transgenic hairy root cultures of Glycyrrhiza inflata, which indicates the potential yield of similar compounds from this source[3].

| Compound | Plant Material | Method | Concentration (ng/mg dry weight) | Reference |

| Licochalcone A | Glycyrrhiza inflata (Transgenic Hairy Roots - AtMYB12-OX lines) | LC-MS/MS | 119 - 174 | [3] |

| Echinatin | Glycyrrhiza inflata (Transgenic Hairy Roots - AtMYB12-OX lines) | LC-MS/MS | 30 - 59 | [3] |

Note: The data presented for licochalcone A and echinatin are from genetically modified hairy root cultures, which were engineered to enhance flavonoid production. The levels in wild-type plants may differ.

Experimental Protocols

The isolation and purification of this compound would follow general protocols established for the separation of flavonoids from Glycyrrhiza species. The following is a representative experimental protocol adapted from methods used for the isolation of licochalcone A, which would be applicable for the targeted isolation of this compound.

Protocol 1: Extraction and Preliminary Fractionation

-

Plant Material Preparation: Air-dried and powdered roots of Glycyrrhiza inflata are used as the starting material.

-

Extraction: The powdered material is extracted exhaustively with 95% ethanol at room temperature. The solvent-to-solid ratio is typically maintained at 10:1 (v/w). The extraction is repeated three times to ensure maximum recovery of the target compounds.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Chalcones are typically enriched in the chloroform or ethyl acetate fraction.

Protocol 2: Chromatographic Purification

-

Column Chromatography: The enriched fraction (e.g., chloroform fraction) is subjected to column chromatography on silica gel.

-

Elution Gradient: The column is eluted with a gradient of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

High-Speed Counter-Current Chromatography (HSCCC): For further purification, High-Speed Counter-Current Chromatography (HSCCC) has proven effective for separating chalcones from Glycyrrhiza extracts. A two-phase solvent system, such as n-hexane-chloroform-methanol-water, is employed[4][5][6].

-

Crystallization: The purified fractions containing this compound are combined, concentrated, and the compound is crystallized from a suitable solvent system (e.g., methanol-water) to yield the pure compound.

Protocol 3: Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure and stereochemistry.

-

Ultraviolet-Visible (UV) Spectroscopy: To determine the characteristic absorption maxima.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Biosynthetic Pathway

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants[7][8][9][10]. The biosynthesis of retrochalcones, such as licochalcone A and presumably this compound, follows a unique variation of this pathway where the A and B rings of the chalcone scaffold have transposed biosynthetic origins compared to conventional chalcones[11].

The general biosynthetic pathway leading to the chalcone backbone is depicted below.

Caption: Generalized Phenylpropanoid Pathway to Chalcones.

The key enzyme, Phenylalanine Ammonia-Lyase (PAL), converts L-phenylalanine to cinnamic acid, which is then hydroxylated by Cinnamate 4-Hydroxylase (C4H) to form p-coumaric acid. This is subsequently activated to its CoA ester by 4-Coumarate:CoA Ligase (4CL). Chalcone Synthase (CHS), a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the chalcone scaffold. In the case of retrochalcones in Glycyrrhiza, it is proposed that a specific enzymatic machinery exists that leads to the characteristic transposed ring structure. Further specific modifications, such as hydroxylation at the 3-position, would then lead to the final product, this compound.

Experimental Workflow

The overall workflow for the isolation and characterization of this compound from its natural source is summarized in the following diagram.

References

- 1. Glycyrrhiza inflata [en.wikipedia-on-ipfs.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Metabolic engineering to enhance the accumulation of bioactive flavonoids licochalcone A and echinatin in Glycyrrhiza inflata (Licorice) hairy roots [frontiersin.org]

- 4. Isolation and purification of inflacoumarin A and licochalcone A from licorice by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic Engineering of the Phenylpropanoid Pathway in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Studies on plant tissue cultures. Part 36. Biosynthesis of a retrochalcone, echinatin, and other flavonoids in the cultured cells of Glycyrrhiza echinata. A new route to a chalcone with transposed A- and B-rings - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Biosynthesis of 3-Hydroxylicochalcone A: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 3-Hydroxylicochalcone A, a naturally occurring chalcone with significant biological activities. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the enzymatic reactions, precursor molecules, and genetic regulation involved in its synthesis. Quantitative data from relevant studies are summarized, and detailed experimental protocols for key enzymatic assays are provided to facilitate further research and application. The proposed pathway is visually represented through a detailed diagram generated using the DOT language.

Introduction

This compound is a retrochalcone, a subclass of chalconoids, predominantly found in the roots of Glycyrrhiza species (licorice). It exhibits a range of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. Understanding its biosynthesis is crucial for the potential metabolic engineering of this valuable compound and for the discovery of novel enzymatic catalysts for biotechnological applications. This guide delineates the proposed biosynthetic pathway, from primary metabolites to the final product, based on current scientific literature.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway involves the concerted action of several key enzymes, including synthases, hydroxylases, and methyltransferases.

The overall pathway can be divided into three main stages:

-

Formation of the B-ring precursor: The phenylpropanoid pathway converts L-phenylalanine to p-coumaroyl-CoA.

-

Formation of the A-ring precursor: The formation of the specifically substituted A-ring precursor, 2'-hydroxy-4'-methoxyacetophenone, is a critical step. While the exact biosynthetic route for this precursor is not fully elucidated, it is hypothesized to be derived from the acetate-malonate pathway, followed by hydroxylation and O-methylation.

-

Condensation and modification: Chalcone synthase (CHS) catalyzes the condensation of the A and B ring precursors to form a chalcone scaffold, which is subsequently hydroxylated to yield this compound.

Key Enzymes and Reactions

-

Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL): These enzymes are part of the general phenylpropanoid pathway and are responsible for the conversion of L-phenylalanine to p-coumaroyl-CoA, the precursor for the B-ring.

-

Chalcone Synthase (CHS): This Type III polyketide synthase is a pivotal enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. However, CHS is known to have a broad substrate specificity and can accept substituted benzoyl-CoA derivatives as starter molecules. In the proposed pathway for this compound, CHS is believed to utilize a substituted acetophenone-derived CoA ester (or a related precursor) for the A-ring.

-

Chalcone 3-Hydroxylase (CH3H): This cytochrome P450-dependent monooxygenase is responsible for the regioselective hydroxylation of the chalcone B-ring at the 3-position. A CH3H has been identified in Cosmos sulphureus and is a strong candidate for a similar enzymatic function in licorice.

-

O-Methyltransferase (OMT): An OMT is proposed to be involved in the methylation of a hydroxyl group on the A-ring precursor to form the 4'-methoxy group.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of chalcones. It is important to note that the kinetic parameters are highly dependent on the specific enzyme source and the substrate used.

Table 1: Kinetic Parameters of Chalcone Synthase (CHS)

| Enzyme Source | Substrate | Km (µM) | Vmax (units/mg) | kcat (s-1) | Reference |

| Medicago sativa | p-Coumaroyl-CoA | 1.7 | - | 1.7 | [1] |

| Petroselinum hortense | p-Coumaroyl-CoA | 2.0 | - | - | [2] |

| Vitis vinifera | p-Coumaroyl-CoA | 1.9 | - | 1.5 | [1] |

| Scutellaria baicalensis | Benzoyl-CoA | 5.3 | - | - | [3] |

Table 2: Substrate Specificity of Chalcone 3-Hydroxylase (CH3H) from Cosmos sulphureus

| Substrate | Relative Activity (%) |

| Naringenin chalcone | 100 |

| Isoliquiritigenin | 85 |

| Butein | 15 |

Experimental Protocols

Heterologous Expression and Purification of Chalcone Synthase (CHS)

This protocol describes the expression of a plant CHS in E. coli and its subsequent purification.

4.1.1. Gene Cloning and Vector Construction

-

Isolate total RNA from young leaves of the plant of interest (e.g., Glycyrrhiza inflata).

-

Synthesize first-strand cDNA using a reverse transcriptase.

-

Amplify the full-length coding sequence of the CHS gene using gene-specific primers with appropriate restriction sites.

-

Ligate the amplified PCR product into a pET expression vector (e.g., pET-28a(+)) containing an N-terminal His-tag.

-

Transform the ligation product into E. coli DH5α for plasmid propagation and confirm the sequence by DNA sequencing.

4.1.2. Protein Expression

-

Transform the recombinant plasmid into an E. coli expression strain (e.g., BL21(DE3)).

-

Grow a 10 mL overnight culture of the transformed cells in LB medium containing the appropriate antibiotic at 37°C.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance the yield of soluble protein.

4.1.3. Protein Purification

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged CHS protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the purified protein by SDS-PAGE.

-

Desalt and concentrate the purified protein using an appropriate method (e.g., dialysis or ultrafiltration).

In Vitro Enzyme Assay for Chalcone Synthase (CHS)

This assay measures the activity of CHS by quantifying the formation of the chalcone product.

4.2.1. Reaction Mixture

-

100 mM potassium phosphate buffer (pH 7.5)

-

100 µM p-coumaroyl-CoA (or other starter CoA-ester)

-

200 µM malonyl-CoA

-

1-5 µg of purified CHS enzyme

-

Total volume: 100 µL